Introduction: A Versatile Building Block in Modern Chemistry
Introduction: A Versatile Building Block in Modern Chemistry
An In-depth Technical Guide to 1-(1-methyl-1H-pyrazol-4-yl)propan-1-one
1-(1-methyl-1H-pyrazol-4-yl)propan-1-one, with CAS number 1007518-49-1, is a heterocyclic ketone that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science.[1][2] Its molecular architecture, featuring a stable N-methylated pyrazole ring coupled with a reactive propanone side chain, makes it a valuable intermediate for the synthesis of more complex molecular structures. The pyrazole core is a well-established pharmacophore, present in numerous approved drugs and clinical candidates, highlighting its importance in the development of novel therapeutic agents.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, tailored for researchers and professionals in drug development.
Physicochemical and Structural Properties
The fundamental properties of 1-(1-methyl-1H-pyrazol-4-yl)propan-1-one are summarized below. These computed properties, sourced from comprehensive chemical databases, provide a foundational understanding of the molecule's physical characteristics.[1]
| Property | Value | Source |
| IUPAC Name | 1-(1-methylpyrazol-4-yl)propan-1-one | PubChem[1] |
| CAS Number | 1007518-49-1 | PubChem[1] |
| Molecular Formula | C₇H₁₀N₂O | PubChem[1] |
| Molecular Weight | 138.17 g/mol | PubChem[1] |
| Canonical SMILES | CCC(=O)C1=CN(N=C1)C | PubChem[1] |
| InChI Key | SAWHUKVXJMOLKI-UHFFFAOYSA-N | PubChem[1] |
| Topological Polar Surface Area | 34.9 Ų | PubChem[1] |
| Hydrogen Bond Donors | 0 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| Rotatable Bonds | 2 | PubChem[1] |
Spectroscopic Characterization: A Structural Fingerprint
While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of its key spectroscopic features.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The methyl group on the pyrazole nitrogen (N-CH₃) would likely appear as a singlet around 3.8-4.0 ppm. The two protons on the pyrazole ring would present as two singlets in the aromatic region, typically between 7.5 and 8.0 ppm. The ethyl group of the propanone chain would exhibit a triplet for the terminal methyl protons (CH₃) around 1.1-1.2 ppm and a quartet for the methylene protons (CH₂) adjacent to the carbonyl group, expected around 2.7-2.9 ppm.
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¹³C NMR: The carbon NMR would show seven distinct signals. The carbonyl carbon (C=O) would be the most downfield signal, typically in the range of 195-200 ppm.[4] The carbons of the pyrazole ring would appear in the aromatic region (approx. 110-140 ppm). The N-methyl carbon would be found further upfield, while the ethyl group carbons would also be in the aliphatic region.
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Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch, expected around 1670-1690 cm⁻¹.[4] Additional bands corresponding to C-H stretching in the aliphatic and aromatic regions, as well as C=N and C=C stretching from the pyrazole ring, would also be present.[4]
Synthesis and Reactivity
Proposed Synthetic Pathway
A common and effective method for the synthesis of acyl-heterocycles like 1-(1-methyl-1H-pyrazol-4-yl)propan-1-one is through a Friedel-Crafts acylation reaction. This involves the reaction of a suitably activated pyrazole with an acylating agent in the presence of a Lewis acid catalyst.
Caption: Proposed Friedel-Crafts acylation workflow for synthesis.
Experimental Protocol: Friedel-Crafts Acylation
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Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and anhydrous dichloromethane (DCM).
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Cooling: The suspension is cooled to 0°C in an ice bath.
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Addition of Acylating Agent: Propanoyl chloride (1.1 eq.) is added dropwise to the stirred suspension.
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Addition of Substrate: 1-methyl-1H-pyrazole (1.0 eq.), dissolved in anhydrous DCM, is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
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Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours until TLC or LC-MS analysis indicates the consumption of the starting material.
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Workup: The reaction is carefully quenched by pouring it onto crushed ice with concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with DCM.
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Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired product.
Chemical Reactivity
The reactivity of 1-(1-methyl-1H-pyrazol-4-yl)propan-1-one is governed by its two primary functional groups: the ketone and the pyrazole ring.
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Ketone Moiety: The carbonyl group can undergo a wide range of nucleophilic addition reactions. For instance, reduction with sodium borohydride (NaBH₄) would yield the corresponding secondary alcohol. It can also serve as a substrate for reductive amination, providing a pathway to various amine derivatives, which are crucial in drug design.
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Pyrazole Ring: The pyrazole ring is generally stable and aromatic in nature. The nitrogen atoms can act as ligands for metal coordination.[4] The ring can undergo electrophilic substitution, although the presence of the deactivating acyl group at the 4-position would direct incoming electrophiles to other positions, albeit with reduced reactivity.
Applications in Research and Drug Development
The true value of 1-(1-methyl-1H-pyrazol-4-yl)propan-1-one lies in its role as a versatile chemical intermediate. The pyrazole scaffold is a cornerstone in medicinal chemistry, known for its ability to form favorable interactions with a variety of biological targets.[3]
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors incorporate a pyrazole core. The title compound can be elaborated into more complex structures targeting kinases like IRAK4, which are implicated in inflammatory diseases.[5]
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Intermediate for Agrochemicals: Pyrazole derivatives have a long history of use as herbicides and fungicides.[3]
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Precursor for Novel Heterocycles: The ketone functionality provides a handle for further chemical transformations, allowing for the construction of fused heterocyclic systems or the introduction of diverse side chains to explore structure-activity relationships (SAR) in drug discovery programs.[6]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-(1-methyl-1H-pyrazol-4-yl)propan-1-one is associated with the following hazards:
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Causes skin irritation (H315).[1]
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Causes serious eye irritation (H319).[1]
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May cause respiratory irritation (H335).[1]
-
May be harmful if swallowed (H303).[1]
Handling Precautions: Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Conclusion
1-(1-methyl-1H-pyrazol-4-yl)propan-1-one is a strategically important molecule whose value is derived from the combination of a pharmaceutically relevant pyrazole core and a synthetically versatile ketone handle. Its stable yet reactive nature makes it an ideal starting material for the synthesis of a wide array of compounds for evaluation as potential therapeutics, agrochemicals, and advanced materials. A thorough understanding of its chemical properties, reactivity, and safe handling is essential for any researcher intending to utilize this compound in their synthetic endeavors.
References
[7] The Application of 1-Methyl-1H-pyrazol-4-amine HCl in Pharmaceutical R&D. (2026, January 29). Google Cloud. Retrieved from [8] 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one | C6H8N2O | CID 3596939 - PubChem. PubChem. Retrieved from [1] 1-(1-methyl-1H-pyrazol-4-yl)propan-1-one | C7H10N2O | CID 23005704 - PubChem. PubChem. Retrieved from 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one AldrichCPR | Sigma-Aldrich. Sigma-Aldrich. Retrieved from [5] Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. PubMed. Retrieved from [9] 1-Methyl-1H-pyrazol-4-ol | C4H6N2O | CID 13018409 - PubChem. PubChem. Retrieved from [2] 1-(1-Methyl-1H-pyrazol-4-yl)propan-1-one | Pharmaffiliates. Pharmaffiliates. Retrieved from [6] Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC. PMC. Retrieved from [10] (1-methyl-1H-pyrazol-4-yl)methanol - PubChem. PubChem. Retrieved from [4] 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one - MDPI. MDPI. Retrieved from [11] 1-Methyl-1H-pyrazole-4-boronic acid | C4H7BN2O2 | CID 11263501 - PubChem. PubChem. Retrieved from [12] (PDF) 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one - ResearchGate. ResearchGate. Retrieved from [13] Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol) - ResearchGate. ResearchGate. Retrieved from [14] WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents. Google Patents. Retrieved from [3] Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. MDPI. Retrieved from
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